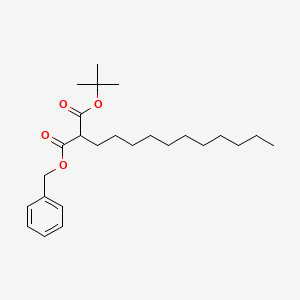

1-Benzyl 3-tert-butyl 2-undecylmalonate

Beschreibung

1-Benzyl 3-tert-butyl 2-undecylmalonate is a malonate ester derivative featuring three distinct substituents: a benzyl group at position 1, a tert-butyl group at position 3, and an undecyl (C11H23) chain at position 2. This compound is hypothesized to serve as a versatile intermediate in organic synthesis, particularly in pharmaceutical applications where bulky ester groups are employed to modulate solubility, stability, or reactivity.

Eigenschaften

IUPAC Name |

3-O-benzyl 1-O-tert-butyl 2-undecylpropanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H40O4/c1-5-6-7-8-9-10-11-12-16-19-22(24(27)29-25(2,3)4)23(26)28-20-21-17-14-13-15-18-21/h13-15,17-18,22H,5-12,16,19-20H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQUDEQKYOJCYPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(C(=O)OCC1=CC=CC=C1)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H40O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

Benzyl tert-butyl Malonate (CAS 72594-86-6)

- Structure : Propanedioic acid with benzyl (C6H5CH2–) and tert-butyl ((CH3)3C–) ester groups.

- Molecular Formula : C14H18O4 (MW: 250.28 g/mol).

- Key Properties :

- Reactivity: tert-butyl esters are acid-labile, while benzyl esters require hydrogenolysis for deprotection.

1-Benzyl 3-tert-butyl Piperidine-1,3-dicarboxylate (GLPBIO)

- Structure : Piperidine ring with benzyl and tert-butyl dicarboxylate groups.

- Molecular Formula : C17H24N2O4 (MW: 320.38 g/mol).

- Key Properties :

- Purity: >98% (research grade).

- Storage: 2–8°C, desiccated.

- Applications : Intermediate in alkaloid synthesis or kinase inhibitor development .

1-Benzyl 3-tert-butyl Azetidine-1,3-dicarboxylate (CAS 1236144-51-6)

- Structure : Azetidine (4-membered ring) with benzyl and tert-butyl esters.

- Molecular Formula: C16H21NO4 (MW: 291.34 g/mol).

- Key Properties :

1-Benzyl 3-tert-butyl Piperazine-1,3-dicarboxylate (CAS 96558-17-7)

- Structure : Piperazine (6-membered diamine ring) with benzyl and tert-butyl esters.

- Molecular Formula : C17H24N2O4 (MW: 320.38 g/mol).

- Key Properties :

- Hazard: Irritant (H315, H319).

- Storage: 2–8°C, desiccated.

- Applications : Precursor for peptidomimetics or neurotransmitter analogs .

Comparative Analysis

Key Research Findings

Synthetic Utility: Benzyl and tert-butyl esters are widely used for carboxyl protection. The undecyl chain in the target compound may enhance lipid solubility, making it suitable for nanoparticle formulations or prodrugs .

Reactivity Trends :

- tert-butyl esters hydrolyze faster under acidic conditions than benzyl esters.

- Long alkyl chains (e.g., undecyl) reduce crystallization tendencies, favoring amorphous solid dispersions in drug delivery .

Thermal Properties :

- tert-butyl groups lower melting points compared to methyl esters.

- Azetidine derivatives exhibit higher ring strain, increasing reactivity in cycloaddition reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.